1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea
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Overview
Description
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea is an organic compound characterized by the presence of a chlorinated and trifluoromethylated phenyl ring attached to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea typically involves the reaction of 2-chloro-5-trifluoromethylphenyl isocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
Scientific Research Applications
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-trifluoromethylphenyl isocyanate
- 1-(2-Chloro-5-trifluoromethylphenyl)-3-phenylurea
- 2-Chloro-5-trifluoromethylphenyl methylcarbamate
Uniqueness
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
4674-72-0 |
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Molecular Formula |
C9H8ClF3N2O |
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C9H8ClF3N2O/c1-14-8(16)15-7-4-5(9(11,12)13)2-3-6(7)10/h2-4H,1H3,(H2,14,15,16) |
InChI Key |
BOIIXGFYKTYRPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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